molecular formula C10H21N3O B1386196 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone CAS No. 928003-94-5

1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B1386196
CAS No.: 928003-94-5
M. Wt: 199.29 g/mol
InChI Key: YRLPARYNACLMET-UHFFFAOYSA-N
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Description

3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H20N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine typically involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in binding to active sites, while the diazepane ring provides structural stability. The compound can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine is unique due to its specific structural features, such as the acetyl group and the diazepane ring.

Properties

IUPAC Name

1-[4-(3-aminopropyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-10(14)13-7-3-6-12(8-9-13)5-2-4-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPARYNACLMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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